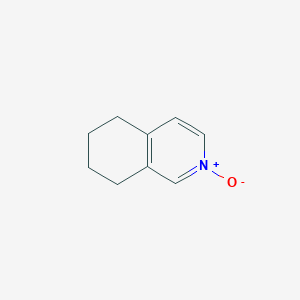

5,6,7,8-Tetrahydroisoquinoline 2-oxide

Description

5,6,7,8-Tetrahydroisoquinoline 2-oxide is a partially hydrogenated isoquinoline derivative with an oxygen atom at the 2-position. This compound serves as a critical intermediate in synthesizing medicinally relevant alkaloids and heterocyclic compounds. The compound is frequently utilized in neuropharmacological and anticancer research due to its ability to modulate biological targets such as metabotropic glutamate receptors (mGluRs) and enzyme systems.

Properties

Molecular Formula |

C9H11NO |

|---|---|

Molecular Weight |

149.19 g/mol |

IUPAC Name |

2-oxido-5,6,7,8-tetrahydroisoquinolin-2-ium |

InChI |

InChI=1S/C9H11NO/c11-10-6-5-8-3-1-2-4-9(8)7-10/h5-7H,1-4H2 |

InChI Key |

AQEYJNQCMXIBFF-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC2=C(C1)C=C[N+](=C2)[O-] |

Origin of Product |

United States |

Scientific Research Applications

Pharmaceutical Applications

-

Neurological Disorders :

- The compound is being investigated for its potential in developing drugs targeting neurological disorders. Its structural similarity to known neuroprotective agents suggests it may exhibit similar protective effects against neurodegeneration.

- Antioxidant Activity :

-

Cancer Treatment :

- Compounds derived from 5,6,7,8-tetrahydroisoquinoline have demonstrated significant anti-cancer activity against various cell lines, including lung (A549) and breast (MCF7) cancer cells. For instance, specific derivatives have shown IC50 values indicating strong cytotoxic effects compared to established chemotherapeutic agents like doxorubicin .

Biological Activities

-

Enzyme Inhibition :

- Studies have highlighted the ability of tetrahydroisoquinoline derivatives to inhibit key enzymes involved in cancer progression. For example, certain compounds have been identified as potent inhibitors of cyclin-dependent kinase 2 (CDK2) and dihydrofolate reductase (DHFR), which are critical in cell cycle regulation and folate metabolism respectively .

- Anti-Angiogenesis :

Synthesis and Case Studies

The synthesis of 5,6,7,8-tetrahydroisoquinoline 2-oxide can be achieved through various methods including biosynthetic pathways utilizing yeast platforms that enhance production efficiency. Recent studies have reported significant improvements in yield through genetic modifications aimed at optimizing precursor availability .

Case Study: Anticancer Activity Evaluation

A study evaluated the anticancer potential of synthesized tetrahydroisoquinoline derivatives against several cancer cell lines. The results indicated that compounds exhibited moderate to strong cytotoxicity with specific derivatives causing significant apoptosis and cell cycle arrest in targeted cancer cells .

| Compound | Cell Line | IC50 Value (µM) | Mechanism of Action |

|---|---|---|---|

| 7e | A549 | 0.155 | CDK2 Inhibition |

| 8d | MCF7 | 0.170 | DHFR Inhibition |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

5,6,7,8-Tetrahydroquinoline 1-Oxide

- Structural Differences: Unlike 5,6,7,8-tetrahydroisoquinoline 2-oxide, the quinoline analog features a fused benzene-pyridine ring system with the N-oxide at position 1.

- Synthetic Routes: Prepared via oxidation of 5,6,7,8-tetrahydroquinoline using oxone/TlOAc/PhI in water-acetonitrile, yielding a hemihydrate crystal structure stabilized by hydrogen bonds.

- Applications: Used in Boekelheide rearrangements to synthesize quinoline derivatives for drug development.

Nitro-Phenyl-Substituted 5,6,7,8-Tetrahydroisoquinolines

- Structural Modifications : Derivatives like 5d (bearing a 3-nitrophenyl group) exhibit enhanced bioactivity due to electron-withdrawing nitro groups.

- Biological Activity :

- Synthesis: Reacted with halo compounds (e.g., ethyl iodide, chloroacetamides) in ethanol under reflux.

1-Methyl-5,6,7,8-Tetrahydroisoquinoline-Piperazine Hybrids

- Neurotropic Effects: Increased horizontal and vertical movements in open-field tests, indicating CNS activation (e.g., compounds 6b, 6h).

- Synthetic Pathway : Incorporation of a piperazine ring via alkylation or coupling reactions.

5,6,7,8-Tetrahydroisoquinoline Carboxaldehyde Derivatives

- Functionalization : The aldehyde group at position 6 enables further derivatization for drug design.

- Properties: Molecular Formula: C₁₀H₉NO₂ (CAS: 938437-77-5). Applications: Precursor for antitumor agents and enzyme inhibitors.

Physicochemical and Pharmacological Comparison

Table 1: Key Properties of 5,6,7,8-Tetrahydroisoquinoline Derivatives

Mechanistic and Functional Insights

- Anticancer Mechanisms : Nitro-group-containing derivatives induce oxidative stress in cancer cells via ROS generation.

- Neurotropic Effects: Activation of mGluR3 by 1-ethyl-3-morpholino derivatives enhances dopaminergic signaling, relevant to Parkinson’s disease.

- Limitations : Some derivatives (e.g., piperazine hybrids) show inconsistent efficacy across seizure models, highlighting target specificity challenges.

Preparation Methods

Table 1: Cyclization Yields for Substituted Tetrahydroisoquinolines

| Substituent (R₁) | Substituent (R₂) | Reaction Time | Yield (%) |

|---|---|---|---|

| COC₆H₅ | C₆H₅ | 2 h, 80°C | 85 |

| COCH₃ | CH₂C₆H₅ | 20 h, 60°C | 62 |

| SO₂CH₃ | C₆H₅ | 3 h, 80°C | 83 |

Pyridine-N-Oxide–Mediated Oxidation

Recent advancements in oxidative methodologies have explored pyridine-N-oxide (PNO) as a cost-effective and environmentally benign oxidant. A 2024 study in Organic Letters highlights its application in rearomatizing tetrahydroisoquinolines under high-temperature conditions (150–180°C), producing volatile byproducts like pyridine. While this method was initially developed for rearomatization, its principles are adaptable to N-oxide synthesis.

Optimization experiments revealed that 1.5 equivalents of PNO provided optimal yields (69–85%) while minimizing side reactions. The mechanism likely involves oxygen transfer from PNO to the tetrahydroisoquinoline nitrogen, followed by elimination of toluene or other alkyl groups. Notably, substrates with benzyl or aryl substituents exhibited higher compatibility, whereas N-methyl derivatives performed poorly due to steric hindrance.

Functional Group Compatibility and Challenges

Substituent Effects

The presence of specific functional groups significantly impacts synthesis outcomes. For example:

-

Alkyl chains : Tolerated in both cyclization and oxidation steps, though longer chains may reduce yields due to increased steric bulk.

-

Aryl groups : Enhance stability during oxidation but may require extended reaction times.

-

Electron-withdrawing groups : Such as sulfonyl or nitro groups, often necessitate harsher conditions and result in lower yields.

Competing Pathways

In multi-step syntheses, competing reactions like over-oxidation or retro-ene fragmentation can occur. For instance, during PNO-mediated oxidation, autoxidation pathways may dominate if oxygen is present, leading to inconsistent yields. Additionally, N-benzyl groups are prone to elimination under high temperatures, necessitating protective strategies.

Mechanistic Insights and Intermediate Characterization

Oxidation Intermediates

Studies on model systems have identified imine and nitrone intermediates during N-oxide formation. For example, imine 20 (Scheme 5 in source) is oxidized to nitrone 22 , which undergoes base-promoted elimination to yield the final product. Characterization via NMR and HPLC confirms these intermediates, though their isolation remains challenging due to reactivity.

Role of Solvents and Additives

-

Solvent-free conditions : Improve reaction efficiency by reducing side reactions but require precise temperature control.

-

Acidic additives : Toluene-p-sulfonic acid accelerates cyclization but must be neutralized post-reaction to prevent decomposition.

Scalability and Industrial Applications

The peracid-mediated route offers scalability, with batch sizes exceeding 100 mmol reported in industrial settings. However, PNO-based methods are more sustainable, generating minimal waste and avoiding hazardous reagents. Recent patents highlight interest in continuous-flow systems for large-scale N-oxide production, though technical challenges like reactor fouling persist .

Q & A

Q. What are the key safety considerations when handling 5,6,7,8-Tetrahydroisoquinoline 2-oxide in laboratory settings?

- Methodological Answer : Prioritize personal protective equipment (PPE) including nitrile gloves, lab coats, and safety goggles. Use fume hoods for ventilation to minimize inhalation risks. Avoid skin contact due to potential irritation or corrosion, as indicated in SDS reports . In case of spills, neutralize with inert absorbents (e.g., vermiculite) and dispose of according to hazardous waste protocols. Store in airtight containers under nitrogen to prevent oxidation or moisture ingress .

Q. What synthetic routes are commonly employed to prepare this compound?

- Methodological Answer : A typical approach involves bromination or nitration of precursor heterocycles under controlled conditions (e.g., 60–85°C in ethanol/acetic acid). Purification via recrystallization from ethanol yields high-purity solids. Structural validation requires IR and NMR spectroscopy to confirm functional groups and regiochemistry . For example, bromination agents like NBS (N-bromosuccinimide) may be used, with reaction progress monitored by TLC .

Q. How should researchers characterize the purity and stability of this compound?

- Methodological Answer : Use differential scanning calorimetry (DSC) to determine melting points and assess thermal stability. Monitor decomposition via TGA (thermogravimetric analysis). For purity, employ HPLC with UV detection (λ = 254 nm) and compare retention times against standards. Periodically test for peroxide formation using iodide-starch paper, especially if stored long-term .

Advanced Research Questions

Q. How can contradictory literature data on the physical properties (e.g., melting point) of this compound be resolved?

- Methodological Answer : Discrepancies often arise from impurities or polymorphic forms. Recrystallize the compound using solvents of varying polarity (e.g., ethanol vs. hexane) and compare DSC profiles. Cross-validate results with independent labs using standardized protocols. Computational modeling (e.g., DFT for crystal packing) can predict stable polymorphs .

Q. What strategies optimize reaction yields in the synthesis of derivatives of this compound?

- Methodological Answer : Employ Design of Experiments (DoE) to optimize variables like temperature, solvent polarity, and catalyst loading. For example, a central composite design can identify interactions between reaction time (60–85°C) and molar ratios of brominating agents. Use LC-MS to track intermediate formation and adjust conditions dynamically .

Q. How can computational methods predict the reactivity of this compound in novel reactions?

- Methodological Answer : Perform DFT calculations (e.g., B3LYP/6-311+G(d,p)) to map frontier molecular orbitals (HOMO/LUMO) and predict sites for electrophilic/nucleophilic attack. Compare simulated IR and NMR spectra with experimental data to validate models. Molecular dynamics simulations can assess solvent effects on reaction pathways .

Q. What protocols mitigate peroxide formation during long-term storage?

- Methodological Answer : Store under inert gas (argon/nitrogen) in amber glass vials at –20°C. Add stabilizers like BHT (butylated hydroxytoluene) at 0.1% w/w. Test peroxide levels quarterly using cerimetric titration. If peroxides exceed 50 ppm, deactivate with ferrous sulfate solutions under controlled conditions .

Q. How should researchers address inconsistencies in NMR data for structurally similar derivatives?

- Methodological Answer : Use high-field NMR (≥500 MHz) with deuterated solvents to resolve overlapping signals. Assign peaks via 2D experiments (COSY, HSQC). Compare experimental shifts with computational predictions (e.g., ACD/Labs or ChemDraw). For ambiguous cases, synthesize isotopically labeled analogs (e.g., ¹³C) for unambiguous assignment .

Critical Analysis and Data Interpretation

Q. What statistical approaches are recommended for analyzing dose-response data in toxicity studies?

- Methodological Answer : Apply nonlinear regression (e.g., four-parameter logistic model) to calculate EC₅₀ values. Use ANOVA with post-hoc Tukey tests to compare treatment groups. Validate assumptions (normality, homoscedasticity) via Shapiro-Wilk and Levene’s tests. Report confidence intervals and effect sizes to contextualize biological significance .

Q. How can researchers validate the ecological impact predictions of this compound?

- Methodological Answer :

Conduct OECD 301 biodegradation tests under aerobic conditions. Use LC-MS to monitor parent compound degradation and metabolite formation. Assess bioaccumulation potential via log Kow (octanol-water partition coefficient) measurements. Cross-reference with QSAR models (e.g., EPI Suite) to predict aquatic toxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.